molecular formula C6H3ClF2N4 B2530741 6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 477889-88-6

6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2530741
M. Wt: 204.56
InChI Key: ROMPZOMVJLWOLW-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

A mixture of 3-chloropyridazin-6-yl hydrazine (5.0 g, 34.72 mmol) and difluoroacetic acid (21.93 mL; ca. 347 mmol) was heated at 100° C. for 3 hours and then evaporated to dryness. The involatile residue was dissolved in ethyl acetate (200 mL) and washed sequentially with saturated aqueous sodium carbonate and then saturated brine. The organic phase was dried over MgSO4, filtered, and evaporated to give 6-chloro-3-difluoromethyl-[1,2,4]-triazolo[4,3-b]pyridazine (6.0 g, 84.7%) as a white solid that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.93 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[F:10][CH:11]([F:15])[C:12](O)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:12]([CH:11]([F:15])[F:10])=[N:9][N:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN
Name
Quantity
21.93 mL
Type
reactant
Smiles
FC(C(=O)O)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The involatile residue was dissolved in ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed sequentially with saturated aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 84.7%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.